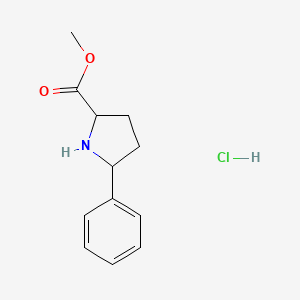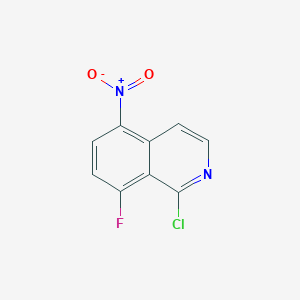![molecular formula C10H17Cl2N3O B1431925 [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride CAS No. 1158607-78-3](/img/structure/B1431925.png)
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
描述
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyridine and morpholine, featuring a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with morpholine, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and optimization of reaction parameters such as temperature, pressure, and pH to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
科学研究应用
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
作用机制
The mechanism of action of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
[2-(4-Morpholinyl)-3-pyridinyl]methanamine: A closely related compound without the dihydrochloride salt form.
[4-(4-Morpholinyl)-2-pyridinyl]methanamine: Another derivative with a different substitution pattern on the pyridine ring.
[2-(4-Morpholinyl)-5-pyridinyl]methanamine: A structural isomer with the morpholine group at a different position on the pyridine ring.
Uniqueness
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. These properties make it particularly valuable in certain research and industrial applications .
属性
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZFMRGXMKMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate](/img/structure/B1431843.png)









![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)


